3-(Trifluoromethyl)isonicotinimidamide is a chemical compound notable for its structural features and potential applications in various fields, particularly in medicinal chemistry. This compound contains a trifluoromethyl group, which enhances its biological activity and chemical stability. The systematic name reflects its relationship to isonicotinic acid, indicating its role as an amide derivative.
The compound can be classified under the category of trifluoromethylated heterocycles, specifically those derived from pyridine structures. It has a molecular formula of and a molecular weight of approximately 201.14 g/mol. The compound is often sourced from chemical suppliers such as Sigma-Aldrich and other specialized chemical manufacturers .
The synthesis of 3-(Trifluoromethyl)isonicotinimidamide typically involves several key steps:
For instance, one reported synthesis utilized potassium tert-butoxide in anhydrous dimethylformamide to create the trifluoromethylated product, followed by hydrolysis to yield the final amide .
The molecular structure of 3-(Trifluoromethyl)isonicotinimidamide can be represented as follows:
C(C(=O)N(C)C(=N)C1=CN=CC=C1F(F)(F))
KXKJXJQXGQZBPE-UHFFFAOYSA-N
The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its lipophilicity and potentially increasing its interaction with biological targets.
3-(Trifluoromethyl)isonicotinimidamide can undergo various chemical reactions typical for amides and heterocycles:
The mechanism of action for compounds like 3-(Trifluoromethyl)isonicotinimidamide typically revolves around their interaction with biological macromolecules such as proteins or nucleic acids. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities with target sites.
Research indicates that such compounds may exhibit antimicrobial or antiviral properties, possibly through inhibition of specific enzymes or pathways critical for pathogen survival .
3-(Trifluoromethyl)isonicotinimidamide has several promising applications:
3-(Trifluoromethyl)isonicotinimidamide represents a strategically modified nicotinamide derivative where the C3 hydrogen atom is replaced by a trifluoromethyl (-CF₃) group, yielding the molecular formula C₇H₆F₃N₃ [2] [4]. This compound belongs to the broader class of trifluoromethylated pyridine derivatives, which have emerged as privileged scaffolds in agrochemical and pharmaceutical research due to their enhanced bioavailability, metabolic stability, and target-binding specificity compared to non-fluorinated analogs [1] [9]. The isonicotinimidamide core—characterized by a cyanoimino (-C(=NH)NH₂) functional group at the C4 position—confers distinctive hydrogen-bonding capabilities and molecular recognition properties, enabling versatile supramolecular interactions in biological and materials contexts [3] [10]. Contemporary interest in this compound stems from its dual role as a synthetic intermediate for bioactive molecules and a structural motif for probing structure-activity relationships (SAR) in metalloenzyme inhibition and crystal engineering [1] [6].
The trifluoromethyl-pyridine scaffold exemplifies a strategic fusion of steric, electronic, and hydrophobic properties that synergistically enhance molecular interactions. Key attributes include:
Table 1: Structural and Physicochemical Properties of 3-(Trifluoromethyl)isonicotinimidamide
Property | Value/Description | Functional Implication |
---|---|---|
Molecular Formula | C₇H₆F₃N₃ | Defines atomic composition and molecular weight (189.14 g/mol) [4] |
CAS Registry Number | 118991864 | Unique identifier for chemical tracking [4] |
Key Functional Groups | Pyridine N, Trifluoromethyl (-CF₃), Amidine | Enables dipole formation, H-bonding, and hydrophobic interactions [10] |
Electron-Withdrawing Capacity | σₚ = 0.54 (for -CF₃) | Enhances electrophilicity and metabolic stability [9] |
Hydrogen-Bond Donor/Acceptor | 1 Donor, 2 Acceptors | Facilitates supramolecular assembly [3] |
Bioactivity studies reveal that the trifluoromethyl-pyridine motif confers resistance to oxidative metabolism while enabling halogen bonding with protein targets. Molecular docking analyses of analogous trifluoromethylated benzimidazoles demonstrate critical C-F···H interactions with residues like ARG96 and GLN72 (distances: 2.41–2.67 Å), disrupting enzymatic function in pathogens [5]. Similarly, in agrochemical applications, carbonyl-bridged trifluoromethyl pyridine derivatives exhibit enhanced pest control efficacy via calcium ion channel disruption, attributable to optimized lipophilicity from the -CF₃ group [1].
Isonicotinamide derivatives have evolved from simple coordination complexes to sophisticated therapeutic agents, driven by systematic structural refinements:
Table 2: Milestones in Isonicotinamide Derivative Development
Era | Key Compound | Structural Innovation | Application |
---|---|---|---|
1960s–1980s | [Pt(isonicotinamide)₄]Cl₂ | Grid-like H-bonded networks | Porous materials [3] |
1990s–2010s | Dalfampridine | 4-Aminopyridine core | Multiple sclerosis therapy [3] |
2020s–Present | Alkynyl Nicotinamide RET inhibitors (HSN748) | -CF₃, alkynyl linker | Solvent-front mutant kinase inhibition [8] |
2020s–Present | Trifluoromethyl Cocrystals | -CF₃-enhanced hydrophobicity | API formulation [3] [9] |
The strategic incorporation of trifluoromethyl groups has resolved historical challenges in isonicotinamide chemistry, particularly metabolic instability and limited blood-brain barrier permeability. Modern synthetic techniques—such as transition metal-catalyzed cycloadditions and electrophilic trifluoromethylation—now enable precise installation of -CF₃ at C3/C5 positions, expanding accessible chemical space [6] [9].
Despite advances, fundamental and translational gaps persist in understanding 3-(Trifluoromethyl)isonicotinimidamide:
How do solvent-front mutations (e.g., RET G810C) confer resistance, and can -CF₃/amidine groups overcome this via novel binding poses?
Synthetic and Metabolic Challenges: Current routes to trifluoromethylated isonicotinimidamides rely on multistep sequences from halogenated precursors, suffering from low regioselectivity at C3/C5 and poor yields (<40%) [6] [9]. Metabolic pathways remain uncharacterized, though analogous trifluoromethyl drugs undergo hepatic defluorination or amidine hydrolysis, potentially generating toxic metabolites [9].
Materials Science Limitations: Cocrystal formation with carboxylic acids is empirically documented [3], but predictive rules for lattice stabilization remain elusive. Key questions include:
Can computational methods (e.g., lattice energy minimization) anticipate stoichiometry (1:1 vs. 2:1) in epitaxial growth?
Delivery Optimization: Although alkynyl nicotinamides show intracranial efficacy [8], 3-(Trifluoromethyl)isonicotinimidamide’s brain penetration is unquantified. Nanoparticle encapsulation or prodrug strategies (e.g., amidine N-alkylation) may mitigate potential P-glycoprotein efflux.
Table 3: Prioritized Research Directions for 3-(Trifluoromethyl)isonicotinimidamide
Knowledge Gap | Probing Methodology | Expected Impact |
---|---|---|
Target Engagement Mechanisms | X-ray crystallography of target complexes | Rational design of resistance-proof inhibitors [1] |
Metabolic Fate | ¹⁹F NMR tracking in hepatocytes | Mitigation of toxigenic metabolite formation [5] |
Cocrystal Engineering Rules | Hirshfeld surface analysis | API formulations with tunable solubility [3] |
Blood-Brain Barrier Penetration | In situ perfusion assays | Expanded CNS therapeutic applications [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7